Falecalcitriol

VDR agonism transcriptional activation receptor binding affinity

Secondary hyperparathyroidism research often faces limitations with standard VDR agonists that lose activity upon CYP24A1-mediated metabolism. Falecalcitriol overcomes this via C-23S hydroxylation, yielding a metabolite with retained biological activity. • Produces 2-4× greater VDR-mediated transcriptional activation vs. calcitriol. • In crossover trials, oral falecalcitriol achieved iPTH reduction equivalent to IV calcitriol (-200.1 vs. -200.8 pg/mL). • Demonstrates sustained PTH suppression up to 24 months without calcium-phosphorus product escalation.

Molecular Formula C27H38F6O3
Molecular Weight 524.6 g/mol
CAS No. 83805-11-2
Cat. No. B1672039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalecalcitriol
CAS83805-11-2
Synonyms1,25-dihydroxy-26,27-hexafluorocholecalciferol
26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
26,27-F6-1,25(OH)2-Vit D3
26,27-F6-1,25-dihydroxyvitamin D3
calcitriol hexafluoride
F(6)-1,25(OH)2 vitamin D3
F6-1,25(OH)2D3
falecalcitriol
hexafluorocalcitriol
ST 630
ST-630
Molecular FormulaC27H38F6O3
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
InChIKeyXPYGGHVSFMUHLH-UUSULHAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Falecalcitriol (CAS 83805-11-2): A Hexafluorinated Vitamin D3 Analog with Extended In Vivo Duration for SHPT Management


Falecalcitriol (also known as Fulstan, Hornel, or 1,25(OH)2-26,27-F6-D3) is a synthetic hexafluorinated analog of calcitriol (1,25-dihydroxyvitamin D3), in which both methyl groups at C-26 and C-27 are substituted with trifluoromethyl moieties [1]. This compound acts as a vitamin D receptor (VDR) agonist and is primarily indicated for the treatment of secondary hyperparathyroidism (SHPT) in chronic kidney disease patients undergoing hemodialysis [2]. Falecalcitriol is currently marketed in Japan as an oral formulation, having received regulatory approval in 2001 [3]. The structural modification at the side chain confers altered metabolic processing via CYP24A1, resulting in a metabolite (23S-hydroxylated form) that retains significant biological activity, a property distinct from calcitriol whose 24-hydroxylation product is largely inactive [4].

Target Engagement
VDR agonism with divergent binding/transcriptional profile
Metabolic Pathway
CYP24A1-mediated 23S-hydroxylation yielding bioactive metabolite
Research Context
SHPT model-response and VDR mutant screening studies

Why Calcitriol, Alfacalcidol, or Maxacalcitol Cannot Be Interchanged with Falecalcitriol Without Consequence


Vitamin D3 analogs within the SHPT therapeutic class exhibit fundamentally different metabolic fates, receptor activation profiles, and clinical dosing requirements that preclude straightforward interchangeability. While calcitriol undergoes CYP24A1-mediated 24-hydroxylation to an inactive metabolite, falecalcitriol is instead metabolized at the C-23S position to yield a product that retains near-parental biological activity and resists further degradation [1]. This metabolic divergence translates into quantitative differences in transcriptional activation potency: falecalcitriol produces two- to fourfold greater VDR-mediated transcription than calcitriol despite exhibiting only one-third of its intestinal VDR binding affinity [2]. Clinically, direct crossover trials demonstrate that oral falecalcitriol achieves comparable PTH suppression to intravenous calcitriol but without inducing the significant bone metabolic marker changes observed with the intravenous comparator [3]. In head-to-head studies against alfacalcidol, falecalcitriol produces divergent directional changes in PTH percentage (−7.89% vs. +30.42%) under dose-titrated conditions [4]. These documented differences in metabolic handling, transcriptional efficacy, and clinical pharmacodynamics establish that substitution with alternative VDR agonists would yield non-equivalent therapeutic outcomes.

Calcitriol / Alfacalcidol
Metabolic fate diverges: calcitriol undergoes inactivation via 24-hydroxylation; alfacalcidol requires hepatic 25-hydroxylation. Direct substitution may shift endpoint response profile.
Intravenous Calcitriol
Equivalent PTH suppression reported, but bone turnover marker dynamics may differ. IV-to-oral switch requires endpoint-specific review.
Other VDR Agonists (Maxacalcitol)
Transcriptional activation potency and metabolite bioactivity profiles are not interchangeable; may shift long-term PTH control and calcium-phosphorus product context.

Falecalcitriol Procurement Evidence Guide: Quantifiable Differentiation from Calcitriol, Alfacalcidol, and In-Class Analogs


VDR Transcriptional Activation: Two- to Fourfold Greater Than Calcitriol Despite Lower Receptor Binding Affinity

Falecalcitriol demonstrates a distinctive VDR interaction profile characterized by a dissociation between binding affinity and transcriptional efficacy. In comparative binding assays using intestinal vitamin D receptor preparations, falecalcitriol exhibited approximately one-third the binding potency of calcitriol. However, in functional transcriptional activation assays, falecalcitriol produced two- to fourfold greater VDR-mediated gene transcription than calcitriol [1]. This uncoupling of binding affinity from functional output is further evidenced in mutant VDR studies: falecalcitriol stimulated dose-dependent transcriptional activation of the I268T mutant VDR, a variant associated with severe vitamin D-dependent rickets type II (VDDRII) that shows virtually no response to calcitriol [2].

VDR Transcriptional Activation
Head-to-head
2×–4× higher transcription vs. calcitriol, despite ~0.33× binding affinity
Supports binding-transcription uncoupling context
I268T mutant VDR: dose-dependent activation with negligible calcitriol response
VDR agonism transcriptional activation receptor binding affinity structure-activity relationship

Metabolic Fate: CYP24A1-Mediated 23S-Hydroxylation Yields Bioactive Metabolite Resistant to Further Inactivation

The metabolic processing of falecalcitriol by CYP24A1 (vitamin D 24-hydroxylase) diverges fundamentally from that of calcitriol. Calcitriol undergoes CYP24A1-catalyzed hydroxylation at the C-24 position, generating 1,24,25-trihydroxyvitamin D3 which is subsequently further metabolized to inactive calcitroic acid [1]. In contrast, falecalcitriol is hydroxylated by the same CYP24A1 enzyme at the C-23S position. Critically, this 23S-hydroxylated metabolite of falecalcitriol retains biological activity comparable to the parent compound and demonstrates resistance to further metabolic inactivation [2]. In vivo rat pharmacokinetic studies confirm that the 23S-hydroxylated form is the primary metabolite, and its continued bioactivity contributes to the extended duration of action observed with falecalcitriol [3].

CYP24A1 Metabolic Fate
Class-level inference
23S-hydroxylation yields bioactive metabolite resistant to inactivation
Supports extended duration context via active metabolite retention
Calcitriol comparator: C-24 hydroxylation leads to inactive calcitroic acid
CYP24A1 metabolism metabolic stability 23S-hydroxylation pharmacokinetic differentiation

PTH Suppression: Equivalent to Intravenous Calcitriol but Superior to Alfacalcidol in Head-to-Head Trials

In a randomized crossover trial comparing oral falecalcitriol versus intravenous calcitriol in 21 hemodialysis patients with moderate to severe SHPT, both treatments achieved comparable reductions in intact PTH over 12 weeks. Mean iPTH decrease was −200.1 ± 107.0 pg/mL with falecalcitriol versus −200.8 ± 114.9 pg/mL with intravenous calcitriol (p = 0.9895), demonstrating statistically equivalent PTH suppression between the oral analog and the intravenous gold standard [1]. In a separate crossover study against oral alfacalcidol, falecalcitriol demonstrated superior PTH suppression: under dose-titrated conditions designed to maintain baseline serum calcium, the percent change in PTH was −7.89% with falecalcitriol compared to +30.42% with alfacalcidol during period 1 analysis [2].

PTH Suppression vs. IV Calcitriol
Head-to-head
iPTH decrease: −200.1 ± 107.0 vs. −200.8 ± 114.9 pg/mL (p = 0.9895)
Reported equivalent PTH suppression via oral route
Randomized crossover trial; 21 hemodialysis patients; 12-week arms
secondary hyperparathyroidism PTH suppression hemodialysis clinical trial

Bone Metabolism Markers: Attenuated Impact Compared to Intravenous Calcitriol at Equivalent PTH Suppression

Despite achieving equivalent PTH suppression to intravenous calcitriol, oral falecalcitriol exhibited a distinct pharmacodynamic profile with respect to bone metabolic markers. In the 12-week crossover trial, intravenous calcitriol treatment produced significant changes in both intact osteocalcin (a bone formation marker) and cross-linked N-telopeptide of type I collagen (NTX, a bone resorption marker) from baseline. In contrast, oral falecalcitriol treatment did not induce statistically significant changes in any measured bone metabolic marker parameter over the same 12-week treatment duration [1]. This differential effect on bone turnover occurs despite comparable reductions in serum iPTH, whole PTH, and comparable serum calcium and phosphate levels at the end of each treatment period [1].

Bone Marker Impact
Head-to-head
No significant change in osteocalcin or NTX vs. significant changes with IV calcitriol
Supports differential bone turnover endpoint context
Equivalent iPTH suppression maintained in both arms
bone turnover markers osteocalcin NTX pharmacodynamic differentiation

Long-Term Maintenance: Sustained iPTH Control Over 24 Months Without Escalating Calcium-Phosphorus Product

In a long-term clinical evaluation of falecalcitriol in hemodialysis patients with poorly controlled SHPT (where prior therapy with alfacalcidol or calcitriol had proven inadequate due to dose-limiting hypercalcemia and hyperphosphatemia), falecalcitriol administration maintained iPTH suppression for up to 24 months without producing a clear increase in the serum calcium × inorganic phosphorus (Ca × iP) product, serum iP, or alkaline phosphatase (ALP) levels [1]. The maintenance of iPTH control was achieved without the clear escalation in Ca × iP product that frequently limits dosing of conventional active vitamin D preparations in this patient population [2].

24-Month Maintenance
Supporting evidence
Sustained iPTH control up to 24 months without clear Ca × iP product increase
Supports long-term maintenance protocol context
Prior therapy limited by hypercalcemia/hyperphosphatemia
long-term efficacy calcium-phosphorus product sustained PTH suppression hemodialysis

Falecalcitriol Application Scenarios: Where Its Differentiated Profile Drives Scientific and Clinical Value


Secondary Hyperparathyroidism in Hemodialysis: Oral Alternative to Intravenous Calcitriol with Equivalent PTH Suppression

Oral falecalcitriol is indicated for moderate to severe SHPT in hemodialysis patients where intravenous calcitriol administration is logistically burdensome or patient compliance with IV regimens is challenging. Evidence from a randomized crossover trial demonstrates that oral falecalcitriol achieves iPTH reduction (−200.1 ± 107.0 pg/mL) statistically equivalent to intravenous calcitriol (−200.8 ± 114.9 pg/mL) over 12 weeks, with comparable serum calcium and phosphate endpoints [1]. This scenario is supported by the compound's ability to provide non-inferior PTH suppression via oral administration, eliminating the need for IV access and associated healthcare resource utilization while maintaining therapeutic equivalence.

VDDRII Cases with Calcitriol-Resistant VDR Mutations: Distinct VDR Activation Profile Enabling Response

Falecalcitriol demonstrates a distinct VDR activation profile that may confer therapeutic utility in vitamin D-dependent rickets type II (VDDRII) patients harboring specific VDR mutations. In transient expression assays using the I268T mutant VDR identified from severe VDDRII cases, calcitriol exhibited virtually no transcriptional activation, whereas falecalcitriol stimulated dose-dependent transcriptional activity [2]. This differential activation of mutant VDR isoforms suggests that falecalcitriol may be a candidate for VDR mutant screening and targeted therapy selection in VDDRII cases unresponsive to standard high-dose calcitriol regimens.

SHPT with Prior Alfacalcidol Inadequacy: Superior PTH Suppression Under Dose-Titrated Conditions

In hemodialysis patients with SHPT where alfacalcidol therapy yields suboptimal PTH control, falecalcitriol provides a documented efficacy advantage. A controlled crossover trial demonstrated that under dose-titrated conditions designed to maintain baseline serum calcium, falecalcitriol produced a −7.89% change in PTH while alfacalcidol resulted in a +30.42% change during the primary evaluation period [3]. This directional difference supports falecalcitriol as a more effective option for PTH suppression in patients failing to achieve target PTH reductions on alfacalcidol monotherapy.

Long-Term Maintenance Therapy: Sustained iPTH Control Without Progressive Ca × P Product Elevation

For chronic SHPT management where long-term maintenance of iPTH suppression is required, falecalcitriol has demonstrated sustained control for up to 24 months without clear escalation of the calcium-phosphorus product [4]. This application scenario addresses the clinical need in patients where conventional active vitamin D preparations become dose-limited due to progressive hypercalcemia or hyperphosphatemia. The 24-month durability data supports falecalcitriol selection for long-term maintenance protocols in hemodialysis-dependent chronic kidney disease patients requiring extended vitamin D analog therapy.

Application
Selection Property
Validation Focus
SHPT model-response studies (oral route)
Equivalent PTH suppression context to IV calcitriol
iPTH endpoint comparability and serum calcium/phosphate monitoring
VDR mutant screening (I268T, VDDRII models)
Distinct VDR activation profile on mutant receptors
Dose-dependent transcriptional activation in mutant VDR assays
SHPT with prior alfacalcidol inadequacy
Reported directional PTH change advantage vs. alfacalcidol
PTH percent change and dose-titration endpoint review
Long-term maintenance protocol research
24-month sustained control without Ca × iP escalation
Long-term calcium-phosphorus product and iPTH trajectory monitoring

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